2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide
Description
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-29-24-18-11-5-8-14-21(18)27(16-17-9-3-2-4-10-17)22(24)15-23(28)26-20-13-7-6-12-19(20)25/h2-14H,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOPABAMNFAJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction conditions often involve the use of hydrazines and ketones under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or the acetamide group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound’s structure suggests potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Tryptophan: An essential amino acid with an indole nucleus.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole structure.
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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